molecular formula (C6H5)3PO4<br>C18H15O4P<br>C18H15O4P B132455 Triphenyl phosphate CAS No. 115-86-6

Triphenyl phosphate

Cat. No.: B132455
CAS No.: 115-86-6
M. Wt: 326.3 g/mol
InChI Key: XZZNDPSIHUTMOC-UHFFFAOYSA-N
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Mechanism of Action

OP(OC6H5)3OP(OC_6H_5)_3OP(OC6​H5​)3​

, and it is the simplest aromatic organophosphate . This colorless solid is the ester (triester) of phosphoric acid and phenol . It is used as a plasticizer and a fire retardant in a wide variety of settings and products .

Target of Action

TPhP is primarily used as a flame retardant and plasticizer . It has been used for a variety of materials, including electronic equipment, PVC, hydraulic fluids, glues, in nail polishes, and casting resins .

Mode of Action

The mechanism of action of TPhP as a flame retardant is as follows: first, during thermal decomposition, phosphoric acid is formed. This reacts to form pyrophosphoric acid, which, when in its condensed phase, acts to block heat transfer . One of the most effective flame retardants for certain polymers, TPhP is only active as an additive flame retardant in its gas phase .

Biochemical Pathways

TPhP is an environmental PPARγ ligand, and growing evidence suggests that it is a metabolic disruptor .

Pharmacokinetics

It is known that tphp is a colorless solid with a density of 1184 g/mL . It has a melting point of 48 to 50 °C and a boiling point of 244 °C at 10 mmHg . Its vapor pressure is 1 mmHg at 193 °C .

Result of Action

Triphenyl phosphate exhibits low acute toxicity by dermal or oral contact . An increasing number of studies have linked exposure to tphp with reproductive and developmental toxicity, neurotoxicity, metabolic disruption, endocrine effects, and genotoxicity .

Action Environment

TPhP is found in many aquatic environments at nM concentrations . Yet, most studies interrogating its toxicity have used µM concentrations . In the environment, TPhP has been detected . Other triaryl phosphate esters are known to volatilize and leach from plastics, with a small portion entering the aquatic environment through manufacturing processes . In particular, TPhP has been found to enter the environment through industrial uses (such as during manufacturing) and through indoor use (such as through paints and electronic devices) .

Properties

IUPAC Name

triphenyl phosphate
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InChI

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
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InChI Key

XZZNDPSIHUTMOC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C18H15O4P, Array
Record name TRIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID1021952
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Molecular Weight

326.3 g/mol
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Physical Description

Triphenyl phosphate appears as colorless crystals. (NTP, 1992), Dry Powder, Liquid; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless, crystalline powder with a phenol-like odor; [NIOSH], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless, crystalline powder with a phenol-like odor.
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Boiling Point

473 °F at 11 mmHg (NTP, 1992), BP: 245 °C at 11 mm Hg, 370 °C, 473 °F at 11 mmHg, 776 °F
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Flash Point

428 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (Closed cup), 220 °C c.c., 428 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C, Insoluble in water, Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform, Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol, For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.001, (129 °F): 0.002%
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Density

1.2055 (NTP, 1992) - Denser than water; will sink, Density: 1.2055 g/cu cm at 50 °C, Bulk density: 10.5 lb/gal, Relative density (water = 1): 1.27, 1.2055, 1.29
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Vapor Density

1.19 (Air = 1)
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Vapor Pressure

1 mmHg at 380.3 °F (NTP, 1992), 0.000002 [mmHg], 2.00X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1, 1 mmHg at 380 °F, (380 °F): 1 mmHg
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Mechanism of Action

Firemaster 550 (FM550) is an additive flame retardant formulation of brominated and aryl phosphate ester (APE) components introduced as a major replacement product for the commercial polybrominated diphenyl ether mixture (known as PentaBDE) used primarily in polyurethane foam. However, little is known about the potential effects of FM550-based ingredients during early vertebrate development. Therefore, we first screened the developmental toxicity of each FM550 component using zebrafish as an animal model. Based on these initial screening assays, we found that exposure to the brominated components as high as 10 uM resulted in no significant effects on embryonic survival or development, whereas exposure to triphenyl phosphate (TPP) or mono-substituted isopropylated triaryl phosphate (mono-ITP)-two APEs comprising almost 50% of FM550-resulted in targeted effects on cardiac looping and function during embryogenesis. As these cardiac abnormalities resembled aryl hydrocarbon receptor (AHR) agonist-induced phenotypes, we then exposed developing embryos to TPP or mono-ITP in the presence or absence of an AHR antagonist (CH223191) or AHR2-specific morpholino. Based on these studies, we found that CH223191 blocked heart malformations following exposure to mono-ITP but not TPP, whereas AHR2 knockdown failed to block the cardiotoxic effects of both components. Finally, using a cell-based human AHR reporter assay, we found that mono-ITP (but not TPP) exposure resulted in a significant increase in human AHR-driven luciferase activity at similar nominal concentrations as a potent reference AHR agonist (beta-naphthoflavone). Overall, our findings suggest that two major APE components of FM550 induce severe cardiac abnormalities during early vertebrate development., Using zebrafish as a model, we previously reported that developmental exposure to triphenyl phosphate (TPP) - a high-production volume organophosphate-based flame retardant - results in dioxin-like cardiac looping impairments that are independent of the aryl hydrocarbon receptor. Using a pharmacologic approach, the objective of this study was to investigate the potential role of retinoic acid receptor (RAR) - a nuclear receptor that regulates vertebrate heart morphogenesis - in mediating TPP-induced developmental toxicity in zebrafish. We first revealed that static exposure of zebrafish from 5-72h post-fertilization (hpf) to TPP in the presence of non-toxic concentrations of an RAR antagonist (BMS493) significantly enhanced TPP-induced toxicity (relative to TPP alone), even though identical non-toxic BMS493 concentrations mitigated retinoic acid (RA)-induced toxicity. BMS493-mediated enhancement of TPP toxicity was not a result of differential TPP uptake or metabolism, as internal embryonic doses of TPP and diphenyl phosphate (DPP) - a primary TPP metabolite - were not different in the presence or absence of BMS493. Using real-time PCR, we then quantified the relative change in expression of cytochrome P450 26a1 (cyp26a1) - a major target gene for RA-induced RAR activation in zebrafish - and found that RA and TPP exposure resulted in an approximate 5-fold increase and decrease in cyp26a1 expression, respectively, relative to vehicle-exposed embryos. To address whether TPP may interact with human RARs, we then exposed Chinese hamster ovary cells stably transfected with chimeric human RARalpha-, RARbeta-, or RARgamma to TPP in the presence of RA, and found that TPP significantly inhibited RA-induced luciferase activity in a concentration-dependent manner. Overall, our findings suggest that zebrafish RARs may be involved in mediating TPP-induced developmental toxicity, a mechanism of action that may have relevance to humans.
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Color/Form

Crystals from ligroin; prisms from alcohol; needles from diethyl ether, Colorless, crystalline powder, Needles

CAS No.

115-86-6
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Record name TRIPHENYL PHOSPHATE
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Record name TRIPHENYL PHOSPHATE
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Melting Point

122 to 124 °F (NTP, 1992), 49.39 °C, 49-50 °C, 122-124 °F, 120 °F
Record name TRIPHENYL PHOSPHATE
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Record name Triphenyl phosphate
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Synthesis routes and methods

Procedure details

To a one-liter, stainless steel Parr autoclave vessel equipped for agitation, heating/cooling, and gas pressurization were charged 710 grams (2.29 moles) of triphenyl phosphite, 1.78 grams (0.0070 mole; 0.31 mole %) of iodine, and 2.34 grams (0.0144 mole; 0.63 mole %) of anhydrous iron (III) chloride. The mixture was heated to 115°-120° C. with efficient agitation and pressurized with oxygen at 55 psig. These conditions were maintained by applying sufficient cooling to control the accompanying exotherm which subsided after about 2.5 hours. The oxygenation was continued until no oxygen pressure drop was observed when the reaction vessel was isolated from the outside pressure line. The total reaction time was 5 hours. When the reaction vessel was vented, there was obtained 747 grams of triphenyl phosphate, an amber liquid that solidified upon cooling to room temperature. Gas chromatography showed the absence of triphenyl phosphite, thus demonstrating that the conversion of the phosphite to the phosphate was quantitative.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
710 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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